4-Bromo-5-(3-chlorophenyl)-1,3-oxazole

Description

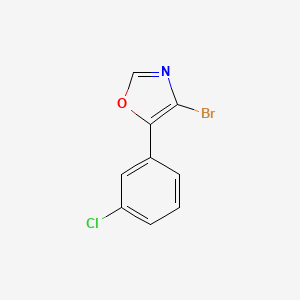

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole is a halogenated 1,3-oxazole derivative characterized by a bromine atom at position 4 and a 3-chlorophenyl group at position 5 of the oxazole ring. The 1,3-oxazole core provides a rigid planar structure with electron-rich regions due to the -N=C-O- motif, enabling interactions with biological targets such as enzymes or receptors .

Properties

CAS No. |

959977-80-1 |

|---|---|

Molecular Formula |

C9H5BrClNO |

Molecular Weight |

258.50 g/mol |

IUPAC Name |

4-bromo-5-(3-chlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrClNO/c10-9-8(13-5-12-9)6-2-1-3-7(11)4-6/h1-5H |

InChI Key |

IHTPFQZENXUPKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(N=CO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would vary based on the biological system and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

Key Comparisons:

- Halogen Type: Bromine substitution generally enhances bioactivity compared to chlorine. For example, brominated 1,3-oxazoles exhibit superior antimicrobial and antibiofilm effects due to increased hydrophobicity, whereas chlorinated analogs are often less potent .

- Substituent Position: The 3-chlorophenyl group in the target compound may influence steric interactions compared to para-substituted analogs (e.g., 4-bromophenyl in ). Ortho/meta halogen placement can alter electronic effects and binding affinity .

Heterocyclic Core Modifications

Comparison of Heterocycles:

Thiazoles, with a sulfur atom, exhibit distinct solubility and redox properties but lower antimicrobial efficacy in some studies .

Antimicrobial Activity

- Bromine’s hydrophobicity may facilitate penetration into hydrophobic enzyme pockets .

- Chlorinated Derivatives: While less potent overall, chlorinated analogs (e.g., 5-(3-chlorophenyl) variants) may exhibit selectivity for Gram-positive bacteria at lower MICs (25–50 μg/mL) .

- Dual Halogenation: The combination of bromine and chlorine in 5-(3-bromo-4-chlorophenyl)-1,3-oxazole (CAS: 2002122-55-4) could synergize electronic and steric effects, though its bioactivity remains uncharacterized .

Antioxidant and Antifungal Profiles

- Oxazole vs. Oxadiazole: 1,3-Oxazoles with bromine substituents demonstrate stronger antifungal activity against Aspergillus niger compared to 1,3,4-oxadiazoles, likely due to enhanced membrane disruption .

- Triazole Hybrids: Hybrids like 5-[2-(3-bromophenyl)-benzoxazol-5-yl]-4-(4-methylphenyl)-1,2,4-triazole-3-thione (6l) show IR peaks indicative of C-Br bonds (563 cm⁻¹) and moderate antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.